

A Comprehensive Technical Review of Calteridol's Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calteridol, chemically known as the calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a crucial excipient in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). This technical guide provides an in-depth review of the chemical properties of **Calteridol** calcium, including its synthesis, molecular structure, and physicochemical characteristics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development activities.

Chemical Identity and Properties

Calteridol is the international nonproprietary name (INN) for the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). However, in its functional form as a pharmaceutical excipient, it is utilized as **Calteridol** calcium.

Table 1: Chemical Identifiers of Calteridol Calcium

Identifier	Value	
IUPAC Name	tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate[1][2]	
CAS Number	121915-83-1[1][2][3]	
Molecular Formula	C34H58Ca3N8O14[1][2]	
Molecular Weight	923.1 g/mol [2][3]	
Canonical SMILES	CC(CN1CCN(CCN(CC1)CC(=O) [O-])CC(=O)[O-])CC(=O) [O-])O.CC(CN1CCN(CCN(CC1)CC(=O) [O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2]. [Ca+2][2]	
InChI Key	LIUKFIPDXXYGSI-UHFFFAOYSA-H[1][2][3]	

Table 2: Physicochemical Properties of Calteridol and Calteridol Calcium

Property	Value	Compound
Melting Point	225 °C	Calteridol (ligand)
Solubility in Water	≥500 mg/mL[3]	Calteridol calcium
Solubility in Methanol	119 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Isopropanol	41 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Dimethylformamide	10.1 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Acetonitrile	6.1 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Methylene Chloride	5.2 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Ethyl Acetate	0.5 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Acetone	0.4 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Hexane	0.2 mg/mL[4]	Calteridol (ligand)[4]
Solubility in Toluene	0.3 mg/mL[4]	Calteridol (ligand)[4]
Solubility in DMSO	Soluble	Calteridol calcium[1]
Appearance	Solid powder[1]	Calteridol calcium
Storage Conditions	Dry, dark, 0-4°C (short term), -20°C (long term)[1]	Calteridol calcium

Synthesis of Calteridol Calcium

The primary route for synthesizing **Calteridol** calcium involves a two-step process: the decomplexation of Gadoteridol to yield the **Calteridol** ligand (teridol), followed by the complexation of the ligand with a calcium salt.

Experimental Protocol: Synthesis of Calteridol Ligand from Gadoteridol

Objective: To obtain the free ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol), by removing the gadolinium ion from Gadoteridol.

Materials:

- Gadoteridol
- Decomplexing agent (e.g., tartaric acid, succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid)
- Purified water
- Cation and anion exchange resins

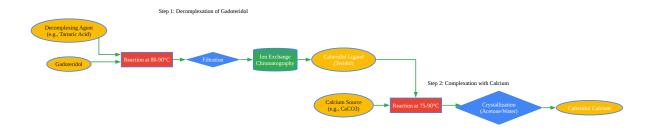
Procedure:

- Dissolve Gadoteridol in purified water in a suitable reaction vessel.
- Add a decomplexing agent (2.0 to 6.0 equivalents based on the amount of Gadoteridol).
- Heat the reaction mixture to 80-90°C and stir for 1-2 hours.
- Cool the reaction mixture to 20°C and filter to remove the precipitated gadolinium salt of the decomplexing agent.
- Pass the filtrate through a series of cation and anion exchange resins to remove any remaining ions.
- The purified filtrate can be further concentrated to yield the Calteridol ligand with a purity of over 90%.

Experimental Protocol: Complexation of Calteridol Ligand with Calcium

Objective: To form the **Calteridol** calcium complex.

Materials:



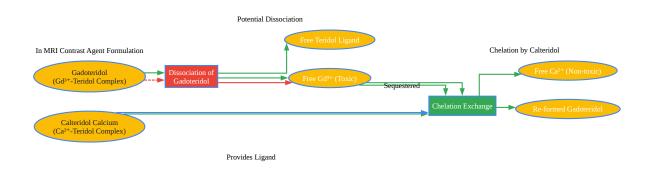
- Calteridol ligand (teridol)
- Calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride)
- Purified water
- Acetone

Procedure:

- Dissolve the **Calteridol** ligand in purified water in a reaction vessel.
- Add the calcium ion source. The molar ratio of teridol to calcium can vary, with a 2:3 ratio yielding the Calteridol calcium form.
- Heat the mixture to 75-90°C and stir for 1-3 hours.
- After the reaction is complete, cool the solution to 10°C and filter if necessary.
- · Concentrate the filtrate and add purified water.
- Raise the temperature to 40°C and add acetone to induce crystallization.
- Once crystals form, cool the mixture to 20°C and filter to collect the Calteridol calcium product.
- Dry the resulting solid to obtain the final product.

Click to download full resolution via product page

Diagram 1: Synthesis Workflow of Calteridol Calcium.


Role and Mechanism of Action

Calteridol calcium serves as a stabilizing excipient in MRI contrast agent formulations, such as ProHance®, which contains Gadoteridol. Its primary function is to sequester any free gadolinium ions (Gd³+) that may dissociate from the Gadoteridol complex. Free gadolinium ions are toxic, and their presence can pose a significant safety risk.

The **Calteridol** ligand is a macrocyclic polyaminocarboxylate that forms a highly stable complex with Gd³+, exhibiting a high stability constant (Log K) of 22.1.[3] This high affinity is attributed to the pre-organized structure of the macrocyclic chelator, which minimizes the rate of metal ion dissociation.[3] By including **Calteridol** calcium in the formulation, a "calcium buffer" is created. If a gadolinium ion dissociates from Gadoteridol, it is readily chelated by a **Calteridol** ligand, which in turn releases a calcium ion. This exchange mechanism ensures that the concentration of free, toxic gadolinium ions remains negligible.

As an excipient designed for this specific safety function, **Calteridol** calcium is not known to have any independent biological signaling pathways. Its pharmacological effect is indirect, contributing to the overall safety profile of the gadolinium-based contrast agent.

Click to download full resolution via product page

Diagram 2: Mechanism of **Calteridol** Calcium as a Stabilizing Agent.

Conclusion

Calteridol calcium is a well-characterized and essential component in ensuring the safety of certain gadolinium-based MRI contrast agents. Its chemical properties, particularly its high affinity for gadolinium ions, are central to its function. The synthesis of **Calteridol** calcium is a refined process that leverages the availability of Gadoteridol as a starting material. This technical guide provides a comprehensive overview of the chemical properties of **Calteridol** calcium to aid researchers and professionals in the field of drug development and medical imaging. Further research into the solid-state characterization and potential alternative synthesis routes could provide additional insights into this important pharmaceutical excipient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. Buy Calteridol calcium | 121915-83-1 [smolecule.com]
- 3. Calteridol calcium | 121915-83-1 | Benchchem [benchchem.com]
- 4. Buy Calteridol | 120041-08-9 [smolecule.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Calteridol's Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148332#a-comprehensive-review-of-calteridol-s-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com